2-(Aminomethyl)-6-ethoxybenzo[d]oxazole
Description
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(6-ethoxy-1,3-benzoxazol-2-yl)methanamine |
InChI |
InChI=1S/C10H12N2O2/c1-2-13-7-3-4-8-9(5-7)14-10(6-11)12-8/h3-5H,2,6,11H2,1H3 |
InChI Key |
LSQGMEZOYVDTNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(O2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-ethoxybenzo[d]oxazole typically involves the cyclization of appropriate precursors.
Industrial Production Methods
Industrial production of 2-(Aminomethyl)-6-ethoxybenzo[d]oxazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-6-ethoxybenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzoxazoles.
Scientific Research Applications
2-(Aminomethyl)-6-ethoxybenzo[d]oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-6-ethoxybenzo[d]oxazole involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the benzoxazole ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Analogues
Key Observations :
- Heterocycle Core : Benzothiazole derivatives (e.g., 6-ethoxybenzo[d]thiazol-2-amine) exhibit sulfur-based electronic properties distinct from benzoxazole’s oxygen-containing core, influencing applications such as corrosion inhibition .
Physicochemical and Functional Comparisons
Key Observations :
- Reactivity: The aminomethyl group in the target compound allows for further functionalization (e.g., Schiff base formation), unlike methyl or carbamate derivatives .
- Biological Activity : Benzothiazole carbamates (e.g., 6-methoxybenzothiazole-2-carbamate) show superior anthelmintic activity compared to benzoxazole analogues, likely due to sulfur’s electronegativity enhancing target binding .
Experimental Data and Research Findings
- Corrosion Inhibition: 6-Ethoxybenzo[d]thiazol-2-amine (EBT) demonstrated 89% inhibition efficiency in acidic media, attributed to adsorption via nitrogen and sulfur atoms . In contrast, benzoxazole derivatives with aminomethyl groups may exhibit lower efficacy due to weaker electron-donating capacity.
- Synthetic Flexibility: Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate (a structurally distinct analogue) highlights the role of ester groups in enabling diverse synthetic pathways, a feature less explored in ethoxy-substituted aminomethyl derivatives .
Q & A
Q. What are the common synthetic routes for preparing 2-(Aminomethyl)-6-ethoxybenzo[d]oxazole, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via condensation of 2-aminophenol derivatives with aldehydes or ketones under acidic or oxidative conditions. For example:
- Condensation with aldehydes : Use 2-aminophenol and a substituted aldehyde (e.g., ethoxy-substituted aldehydes) in ethanol with a catalytic acid (e.g., glacial acetic acid) under reflux for 4–6 hours .
- Oxidative coupling : Employ reagents like PhI(OAc)₂ or NH₄Cl/O₂ in methanol/water mixtures to promote cyclization .
- Optimization : Adjust solvent polarity (e.g., ethanol vs. methanol), catalyst loading (e.g., 70 mol% NH₄Cl), and temperature (60–80°C) to improve yield (>70%) and purity (HPLC >95%) .
Q. How can spectroscopic techniques (NMR, IR, MS) be effectively employed to characterize the structure of 2-(Aminomethyl)-6-ethoxybenzo[d]oxazole?
- Methodological Answer :
- ¹H/¹³C-NMR : Identify the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), aminomethyl protons (δ 2.8–3.2 ppm), and aromatic protons (δ 6.8–7.5 ppm) .
- IR : Confirm the oxazole ring (C=N stretch at 1600–1650 cm⁻¹) and NH₂ vibrations (3300–3500 cm⁻¹) .
- HRMS : Validate the molecular formula (e.g., exact mass ≈ 192.0764 g/mol) .
Q. What computational methods (DFT, TDDFT) are recommended for modeling the electronic structure and excited-state properties of benzoxazole derivatives?
- Methodological Answer :
- Use hybrid functionals like B3LYP or PBE0 with a 6-31+G(d) basis set to calculate ground-state geometries and vertical excitation energies .
- For excited-state intramolecular proton transfer (ESIPT) studies, apply TDDFT with the IEFPCM solvent model to simulate emission wavelengths and energy barriers .
- Validate against experimental UV-Vis spectra (e.g., λ_em ≈ 450 nm for ESIPT-active derivatives) .
Advanced Research Questions
Q. How do variations in the substitution pattern (e.g., ethoxy vs. methoxy groups) on the benzoxazole core influence photophysical properties such as ESIPT efficiency?
- Methodological Answer :
- Substituent effects : Electron-donating groups (e.g., ethoxy) stabilize the enol form, increasing ESIPT efficiency, while electron-withdrawing groups suppress proton transfer .
- Computational modeling : Compare charge transfer (CT) character using Natural Bond Orbital (NBO) analysis. For example, ethoxy groups enhance CT by 10–15% compared to methoxy .
- Experimental validation : Measure fluorescence quantum yields (Φ_F) in solvents of varying polarity (e.g., Φ_F = 0.4 in toluene vs. 0.2 in DMSO) .
Q. What strategies can resolve contradictions in reported biological activity data for 2-(Aminomethyl)-6-ethoxybenzo[d]oxazole derivatives?
- Methodological Answer :
- Standardize assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls (e.g., doxorubicin) to minimize variability .
- Purity verification : Characterize compounds via HPLC-MS (>98% purity) and confirm absence of endotoxins .
- Dose-response curves : Perform IC₅₀ measurements in triplicate to assess reproducibility (e.g., IC₅₀ = 5–10 µM for anticancer activity) .
Q. How can solvent effects and protonation states be systematically investigated to understand the compound’s behavior in biological environments?
- Methodological Answer :
- pH-dependent studies : Use UV-Vis titrations (pH 2–12) to identify protonation sites (e.g., pKₐ ≈ 6.5 for the aminomethyl group) .
- Molecular dynamics (MD) : Simulate solvation in explicit water or lipid bilayers (AMBER/CHARMM force fields) to study membrane permeability .
- Solvent polarity metrics : Correlate emission shifts with ET(30) solvent parameters (e.g., Δλ = 20 nm in hexane vs. acetonitrile) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
